1-[(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole
Description
The compound 1-[(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole features a thieno[2,3-d]pyrimidine core fused with a thiophene ring and pyrimidine, substituted with 5,6-dimethyl groups. An azetidine (four-membered nitrogen-containing ring) is attached at the pyrimidine’s 4-position, further connected via a methyl bridge to a 4-methylpyrazole moiety.
Properties
IUPAC Name |
5,6-dimethyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5S/c1-10-4-19-21(5-10)8-13-6-20(7-13)15-14-11(2)12(3)22-16(14)18-9-17-15/h4-5,9,13H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNZIRCYNHMJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=C4C(=C(SC4=NC=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The target compound’s closest analogs include pyrazolopyrimidines, pyrazolotriazolopyrimidines, and pyrido-ditriazolopyrimidines (Table 1). Key differences lie in their core heterocycles and substituents:
Table 1: Structural Comparison
- Thienopyrimidine vs. Pyrazolopyrimidine: The thiophene ring in the target compound may enhance electron-withdrawing effects compared to pyrazole-based cores, influencing reactivity and binding affinity .
- Azetidine vs. Larger Rings : The azetidine’s constrained geometry could improve target selectivity compared to bulkier substituents in analogs like dihydropyridine () .
Physicochemical Properties
- Lipophilicity: The 5,6-dimethyl groups on the thienopyrimidine core increase hydrophobicity relative to pyrazolopyrimidines (e.g., Compound 3 in ) .
- Solubility : The azetidine’s small ring size may enhance aqueous solubility compared to fused triazole systems (e.g., Compound 10 in ) .
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